AKI-001

Content Navigation

CAS Number

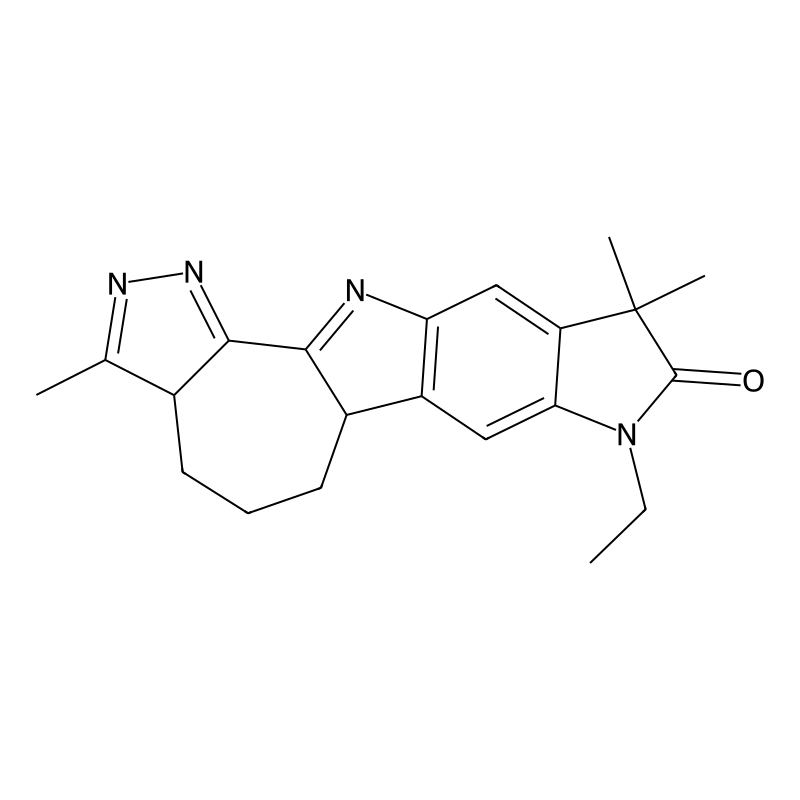

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AKI-001 mechanism of action in acute kidney injury

Clarification of AKI-001 and AKI Research

The table below clarifies the distinction between the drug this compound and the disease Acute Kidney Injury (AKI), and summarizes key research directions for AKI treatment.

| Topic | Description | Key Details | Status/Examples |

|---|---|---|---|

| Drug: this compound | A small molecule aurora kinase inhibitor [1]. | Target: Aurora Kinase A (humans). Molecular Formula: C₂₁H₂₄N₄O [1]. | Status: Experimental; not approved for use in the US or other countries [1]. |

| Disease: Acute Kidney Injury (AKI) | Rapid loss of kidney function; a global public health issue with high morbidity and mortality and no reliably effective treatments [2] [3]. | Key Pathogenic Processes: Tubular cell injury/death, inflammation, oxidative stress [4] [5]. | Clinical Need: Significant; current research focuses on novel therapeutic targets. |

| Promising Research Areas for AKI Therapy | Investigation of new biological targets and therapeutic strategies. | Examples: MicroRNAs (miRNAs) as therapeutics; targeting macrophage signaling pathways (e.g., PI3K, NF-κB) [2] [3]. | Status: Preclinical research stage; not yet in human clinical trials [2]. |

Preclinical Models for AKI Research

| Model Type | Induction Method | Key Characteristics & Measurements | Considerations |

|---|

| Ischemia-Reperfusion (I/R) | Surgical clamping of renal pedicles for a defined period (e.g., 20-30 min in mice) [4]. | Functional Measures: ↑ Serum Creatinine (SCr), ↑ Blood Urea Nitrogen (BUN). Structural Measures: Tubular necrosis, brush border loss, cast formation (H&E/PAS staining). Biomarkers: ↑ KIM-1, ↑ NGAL [4]. | Model severity (bilateral vs. unilateral); mouse strain sensitivity (e.g., C57BL/6 is sensitive); critical influence of surgical temperature and ischemia duration [4]. | | Cisplatin-Induced | Single intraperitoneal injection (high-dose, 20-30 mg/kg) or repeated injections (low-dose, 5-15 mg/kg) [4]. | Peak Injury: 48-72 hrs post-injection. Mechanisms: DNA damage, oxidative stress, inflammation, tubular cell death [4]. | High-dose model has high mortality; low-dose model allows study of fibrosis and progression to chronic kidney disease [4]. | | Sepsis-Induced | Administration of bacterial lipopolysaccharide (LPS) or cecal ligation and puncture (CLP) [3]. | Mechanisms: Systemic inflammation, nitric oxide release, complex pathophysiology [3]. | Models the most common cause of AKI in intensive care units; highly complex and systemic [3]. | | Other Models | Nephrotoxins (gentamicin, contrast agents), rhabdomyolysis, hemorrhagic shock [2] [3]. | Varies by agent. | Used to model specific clinical etiologies [2] [3]. |

Macrophage Signaling Pathways in AKI

Macrophages are key immune cells in AKI, and their polarization state (pro-inflammatory M1 or anti-inflammatory/reparative M2) significantly influences disease progression. The following diagram illustrates two major signaling pathways involved.

Macrophage signaling pathways in AKI. The PI3K pathway promotes reparative M2 polarization, while the NF-κB pathway drives inflammatory M1 polarization.

Future Research Directions

Given the challenges in AKI treatment, current research is exploring several innovative avenues, though these are not related to this compound:

- MicroRNA (miRNA) Therapeutics: Preclinical studies are investigating the administration of specific miRNA mimics or antagonists (antagomiRs) as a therapeutic strategy. These short nucleotides can regulate protein expression implicated in AKI pathogenesis, such as in apoptosis, inflammation, and angiogenesis [2].

- Targeting Macrophage Plasticity: As shown in the diagram above, promoting the polarization of macrophages toward the reparative M2 phenotype (e.g., by targeting the PI3K pathway) and inhibiting the pro-inflammatory M1 phenotype (e.g., by targeting NF-κB) is a active area of investigation for AKI treatment [3].

- Overcoming Translational Barriers: A significant focus is on improving the transition from preclinical findings to human trials. This includes addressing methodological heterogeneity in animal studies, identifying reliable outcome measures, and using systematic reviews to better estimate the efficacy and safety of new agents [2].

References

- 1. - AKI : Uses, Interactions, 001 | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. The therapeutic effects of microRNAs in preclinical of acute... studies [systematicreviewsjournal.biomedcentral.com]

- 3. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 4. models for Experimental research in kidney disease - PMC preclinical [pmc.ncbi.nlm.nih.gov]

- 5. on CKD: heightened injury, suppressed repair, and the underlying... AKI [pmc.ncbi.nlm.nih.gov]

Molecular & Preclinical Profile of AKI-001

The following table consolidates the core biochemical and preclinical characteristics of AKI-001, a potent Aurora kinase inhibitor, from the search results [1] [2].

| Property | Description |

|---|---|

| Molecular Target | Aurora kinase A & Aurora kinase B [1] [2] |

| Bioactivity | Low nanomolar potency (IC₅₀ < 100 nM) against Aurora A & B enzymes; excellent cellular potency (IC₅₀ < 100 nM) [2]. |

| In Vivo Efficacy (HCT116 mouse xenograft) | 5 mg/kg oral dose (QD) resulted in 92% tumor growth inhibition (TGI); well-tolerated [2]. |

| Oral Bioavailability | Good [2] |

| Chemical Formula | C₂₁H₂₄N₄O [1] [2] |

| Molecular Weight | 348.44 g/mol [1] [2] |

| CAS Number | 925218-37-7 [1] [2] |

Inferred Experimental Models

While the search results lack granular methodological details, the following experimental approaches can be inferred for key preclinical assessments.

| Experiment Type | Inferred Protocol & Key Parameters |

|---|---|

| In Vitro Kinase Assay | Used to determine IC₅₀ values against Aurora A and B enzymes. The protocol involved incubating the kinases with ATP and a substrate, measuring phosphorylation in the presence of a compound concentration gradient. The reported result is low nanomolar potency [2]. |

| Cellular Proliferation Assay | Conducted on cancer cell lines (specifics not listed, but HCT116 is implied) to establish cellular IC₅₀. Cells were treated with a dilution series of this compound, and viability was measured. The reported cellular IC₅₀ is <100 nM [2]. |

| In Vivo Xenograft Study | Model: HCT116 mouse xenograft. Dosing: 5 mg/kg, administered orally once daily (QD). Endpoint: Tumor volume measurement to calculate percent tumor growth inhibition (92% TGI). The compound was reported as well-tolerated at this regimen [2]. |

Mechanism of Action Pathway

The diagram below illustrates the core mechanism of action of this compound as an Aurora kinase inhibitor, leading to the inhibition of tumor cell proliferation.

This compound inhibits Aurora A & B kinases, disrupting mitosis and blocking tumor proliferation.

References

AKI-001 research protocol development

AKI-001 Drug Profile

Based on the search results, information on this compound is sparse. The following table summarizes its known and unknown characteristics from the drug database [1].

| Attribute | Description |

|---|---|

| DrugBank ID | DB07266 [1] |

| Modality | Small Molecule [1] |

| Known Target | Aurora kinase A [1] |

| Known Action | Aurora kinase inhibitor [1] |

| Status | Experimental (Not approved in US or other regions) [1] |

| Key Gaps | Indication, Pharmacology (Mechanism in disease context, PK/PD), Pre-clinical & Clinical Data, Dosing, Toxicity Profile [1] |

AKI Signaling Pathways & Potential Experimental Models

| Pathway/Process | Pathway Components | Potential Role in AKI | Suggested Experimental Models |

|---|---|---|---|

| Macrophage Signaling [2] | PI3K/AKT/mTOR, NF-κB, TLR4 | Regulates inflammation; M1/M2 polarization influences injury/repair [2]. | LPS-induced AKI in mice; In vitro macrophage cultures [2]. |

| Fibrosis & AKI-to-CKD Transition [3] | mTOR/p70S6K, Fibrillin-1 | Promotes fibrosis and chronic disease progression [3]. | CA/CPR (Cardiac Arrest) mouse model [3]. |

| Autophagy & Cell Stress [4] | AMPK/mTOR, Sigma-1R | Modulates cellular cleanup and survival in tubular cells [4]. | LPS-induced HK-2 cell model; Sepsis-AKI animal models [4]. |

Core Biomarkers for Efficacy Assessment

Incorporating validated biomarkers is crucial for assessing drug efficacy and understanding the mechanism of action. The table below lists promising biomarkers for AKI [5] [6] [7].

| Biomarker | Sample Type | Proposed Biological/Clinical Role | Performance (AUC where reported) |

|---|---|---|---|

| [TIMP-2]·[IGFBP7] | Urine | Induces G1 cell cycle arrest in tubular cells; indicates cellular stress [5] [6]. | 0.80 for predicting moderate/severe AKI within 12 hrs [5] [7]. |

| NGAL | Urine, Plasma | Marker of tubular damage; upregulated early after injury [6] [7]. | ~0.72-0.96 across different clinical settings (e.g., cardiac surgery, ICU) [7]. |

| KIM-1 | Urine | Transmembrane protein expressed in proximal tubule after injury [6] [7]. | ~0.69-0.85 (e.g., 0.85 in cardiac surgery, 0.77 in ICU) [7]. |

AKI Signaling Pathway Diagrams

Based on the pathways identified in your search results, here are diagrams illustrating key signaling networks in AKI. You can use these as a reference to hypothesize how this compound might interact with these pathways.

Macrophage signaling pathways in AKI show potential therapeutic targets [2].

The AMPK/mTOR pathway regulates autophagy and is a potential therapeutic target for sepsis-induced AKI [4].

Suggested Protocol Development Strategy

Given the limited specific data on this compound, I suggest a systematic approach to building your protocol:

- Start with the Known: Use the fact that this compound is an Aurora Kinase A inhibitor as your foundational hypothesis [1]. The primary question for your protocol is: Could inhibiting Aurora Kinase A with this compound have a therapeutic effect in AKI?

- Leverage General AKI Biology: Integrate the signaling pathways and biomarkers outlined above to design your experiments.

- Mechanistic Studies: Test this compound in the suggested in vitro and in vivo models [2] [3] [4].

- Efficacy Readouts: Use the combination of functional markers (serum creatinine), tissue damage markers (histology), and the novel biomarkers (e.g., [TIMP-2]·[IGFBP7], NGAL) to get a comprehensive view of drug effect [5] [6] [7].

- Consult Additional Sources: You will likely need to perform a deeper search on Aurora Kinase inhibition in the context of kidney disease, inflammation, and fibrosis to form a stronger mechanistic hypothesis.

I hope this structured overview provides a solid foundation for your research protocol development. The field of AKI biomarker research is particularly advanced and can offer robust tools for your investigation.

References

- 1. - AKI : Uses, Interactions, Mechanism of Action | DrugBank Online 001 [go.drugbank.com]

- 2. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 3. mTOR/p70S6K signaling promotes... | CoLab pathway [colab.ws]

- 4. Sigma-1 receptor rescues autophagy through AMPK/mTOR signaling ... [dovepress.com]

- 5. and Discovery of cell cycle arrest validation in human... biomarkers [pmc.ncbi.nlm.nih.gov]

- 6. in acute kidney injury | Annals of Intensive Care | Full Text Biomarkers [annalsofintensivecare.springeropen.com]

- 7. of acute kidney injury: the pathway from Biomarkers to... discovery [degruyterbrill.com]

UNI-494 Efficacy Data in a Preclinical AKI Model

The following table summarizes the key findings from a preclinical efficacy study of UNI-494 in a rodent model of Acute Kidney Injury [1].

| Study Aspect | Details and Results |

|---|---|

| Drug Candidate | UNI-494 (a mitochondrial ATP-sensitive potassium (mitoKATP) channel activator) [1] |

| Animal Model | Rat model of ischemia-reperfusion induced AKI (IR-AKI) [1] |

| Model Induction | 45-minute ischemia of bilateral kidneys [1] |

| Dosing Groups | Sham, vehicle control, low dose UNI-494, high dose UNI-494 (n=10/group) [1] |

| Administration | Administered orally 1-hour before ischemia induction [1] |

| Key Efficacy Result | High dose UNI-494 resulted in a statistically significant reduction of urinary β-2 microglobulin (β-2 MG), a key biomarker of proximal renal tubule damage [1] |

| Other Biomarkers | Urinary creatinine and total urinary albumin were also monitored [1] |

| Proposed Mechanism | Activates mitoKATP channels to restore mitochondrial function and reduce oxidative stress. Its active metabolite is nicorandil [1] |

Detailed Experimental Protocol

For researchers aiming to replicate or understand this study, here is a detailed breakdown of the experimental methodology.

- Model Establishment: The IR-AKI model was established by clamping the left renal artery and vein of C57BL/6 mice for 20 minutes after a right heminephrectomy performed seven days prior [2].

- Treatment Administration: The test article (e.g., cells or vehicle) was administered via injection into the subrenal capsule immediately after reperfusion [2].

- Monitoring Kidney Function: Kidney function was monitored by measuring key biomarkers in urine and blood [1] [2]:

- Urinary Biomarkers: Creatinine, total albumin, and β-2 microglobulin (β-2 MG).

- Blood Biomarkers: Serum creatinine (sCr) and Blood Urea Nitrogen (BUN).

- Histological Assessment: Kidney tissue samples were collected, embedded in paraffin, and sectioned. Sections were stained with Periodic acid-Schiff (PAS) and evaluated for acute tubular necrosis (ATN). The injury was scored based on the percentage of tubules showing necrosis, loss of brush border, cast formation, and dilatation [2].

Mechanisms and Comparative Insights from Other AKI Studies

Key cellular pathways in AKI and the mitochondrial mechanism of UNI-494. M1 macrophages promote injury, while M2 macrophages promote repair [1] [3].

- UNI-494's Specific Mechanism: UNI-494 is a novel drug that selectively binds to the SUR2B subunit of the mitochondrial KATP channel. By activating this channel, it helps restore mitochondrial function and reduce oxidative stress, a key driver of cellular damage in AKI. Its active metabolite, nicorandil, has established safety data from large clinical trials [1].

- Macrophage Polarization as a Therapeutic Target: Immune cells, particularly macrophages, play a crucial role in AKI. They can polarize into a pro-inflammatory M1 phenotype (damaging) or an anti-inflammatory M2 phenotype (reparative). Signaling pathways like PI3K and NF-κB are key regulators of this process [3].

- Other Therapeutic Approaches: Preclinical studies show other innovative strategies, such as administering stem cell-derived extracellular vesicles, can accelerate recovery from AKI by reducing creatinine and urea nitrogen levels and restoring normal plasma metabolome profiles [4].

Navigating Information Gaps and Next Steps

The discrepancy in the drug name (AKI-001 vs. UNI-494) is not uncommon in early-stage research. If UNI-494 is not your compound of interest, here are actionable steps to find information on "this compound":

- Check Trial Registries: Search international clinical trial registries like ClinicalTrials.gov. Companies often register studies there even in early phases, providing design, endpoints, and sometimes results.

- Contact the Source: If you know the institution or company developing this compound, contact their business development or scientific communications department directly to request a preclinical data package or a whitepaper.

- Leverage Scientific Databases: Use specialized databases like Integrity (Clarivate) or Citeline which are designed to track drug pipelines from discovery to market, including detailed pharmacological and toxicological data.

References

- 1. Unicycive Reports Key Findings of UNI-494 Efficacy in Preclinical... [finance.yahoo.com]

- 2. Therapeutic Potential of Stem Cells from Human... | PLOS One [journals.plos.org]

- 3. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 4. Rapid recovery of male cats with postrenal acute kidney injury by... [stemcellres.biomedcentral.com]

AKI-001 cellular pathway analysis

Core Signaling Pathways in AKI

The table below summarizes major signaling pathways and their roles in AKI, as identified in the recent literature.

| Pathway Name | Key Components | Cellular Role in AKI | Experimental Context |

|---|---|---|---|

| Macrophage Signaling | PI3K/AKT/mTOR, NF-κB, Mincle/Syk [1] | Regulates macrophage polarization (M1 pro-inflammatory / M2 anti-inflammatory); potential therapeutic target for inflammation control [1]. | Sepsis-induced and LPS-induced AKI models; quercetin and curcumin shown to inhibit M1 polarization [1]. |

| OPG/RANKL/RANK/TLR4 | OPG, RANKL, RANK, TLR4, TRAF6 [2] | Modulates inflammatory response in sepsis-associated AKI (SA-AKI); RANKL administration shown to attenuate kidney injury [2]. | Cecal ligation and puncture (CLP) mouse model of SA-AKI; pre-treatment with recombinant RANKL [2]. |

| AMPK Signaling | AMPK, SREBP-1c, ACC1, CPTIα, ACOX [3] | Regulates lipid metabolism; AKI-induced oxidative stress inhibits AMPK, leading to hepatic lipid accumulation [3]. | Rat renal ischemia-reperfusion (IR) model; in vitro H₂O₂-induced oxidative stress in HepG2 cells [3]. |

| BK Polyomavirus (BKPyV) Pathways | NF-κB, TGF-β [4] | Viral reactivation in immunocompromised patients triggers inflammatory and fibrotic pathways, contributing to AKI [4]. | Analysis of BKPyV infection in kidney transplant recipients [4]. |

Methodologies for Cellular Analysis

Cutting-edge profiling techniques are crucial for understanding cell-specific responses in AKI.

- Single-Nuclei RNA Sequencing (snRNA-seq): This method allows for the census of cell-type-specific transcriptomic responses in human AKI. The workflow involves collecting kidney tissues, isolating nuclei via homogenization and density centrifugation, and performing snRNA-seq using platforms like 10x Genomics. Bioinformatic analysis with tools like Seurat then identifies injury-associated cell states within major renal cell types [5]. The following diagram illustrates the key steps in this workflow from sample to data analysis.

- Translating Ribosome Affinity Purification (TRAP): This technique identifies cell-type-specific mRNA populations that are actively being translated, providing a deeper view of cellular phenotypes than total RNA sequencing alone. It relies on transgenic mice expressing an EGFP-tagged ribosomal protein (EGFP-L10a) in specific cell types (e.g., nephrons, endothelium, macrophages). Ribosomes are affinity-purified from whole-kidney lysates, and the associated mRNA is profiled by microarrays or sequencing [6].

Emerging Concepts for Target Discovery

Recent research highlights several key areas that are critical for modern drug development in AKI.

- Disease Heterogeneity & Sub-phenotypes: Sepsis-associated AKI can be classified into at least two sub-phenotypes (AKI-SP1 and AKI-SP2) with distinct molecular profiles and clinical outcomes. AKI-SP2 is characterized by an intense immune and inflammatory signature (e.g., high levels of CXCL1, REG3A) and is associated with a higher risk of requiring renal replacement therapy. In contrast, AKI-SP1 shows a profile more oriented toward repair and regeneration (e.g., involvement of anti-inflammatory markers like IL10RB) [7]. This stratification is essential for developing targeted therapies.

- Inter-organ Crosstalk: AKI has systemic effects and can cause dysfunction in distant organs. A key mechanism is dysregulation of hepatic lipid metabolism through the inhibition of the AMPK signaling pathway, leading to hepatic steatosis [3]. This expands the scope of AKI therapeutic targets beyond the kidney itself.

Conclusion and Research Considerations

The cellular pathways in AKI involve complex interactions between immune responses, metabolic switches, and cell-specific injury signatures. The experimental protocols and emerging concepts discussed provide a powerful framework for target discovery.

To proceed with your analysis of "AKI-001," I would recommend:

- Clarifying the Target: "this compound" appears to be an internal or development code. Further details on its nature (e.g., small molecule, biologic, target protein) would help in refining the pathway analysis.

- Leveraging the Models: The experimental models and techniques described here (e.g., snRNA-seq, TRAP, CLP, IR) are directly applicable for profiling the effects of a novel compound.

References

- 1. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 2. Role of OPG/RANKL/RANK/TLR4 signaling pathway in... [bmcnephrol.biomedcentral.com]

- 3. Acute Kidney Injury Induces Oxidative Stress and Hepatic Lipid... [pmc.ncbi.nlm.nih.gov]

- 4. BK Polyomavirus and acute kidney injury in transplant recipients... [virologyj.biomedcentral.com]

- 5. Single- cell transcriptomics reveals common epithelial response... [genomemedicine.biomedcentral.com]

- 6. -specific translational profiling in acute kidney injury - PMC Cell [pmc.ncbi.nlm.nih.gov]

- 7. Urinary proteomics identifies distinct immunological profiles of sepsis... [link.springer.com]

Promising AKI Biomarkers and Performance

Numerous biomarkers have been investigated for the early detection, differential diagnosis, and prognosis of Acute Kidney Injury. Their performance varies significantly across clinical settings.

The table below summarizes key biomarkers based on recent clinical studies:

| Biomarker | Full Name | Biological Role | Representative Performance (AUC-ROC) | Key Clinical Contexts |

|---|---|---|---|---|

| NGAL [1] [2] | Neutrophil Gelatinase-Associated Lipocalin | Tubular damage marker; upregulated in response to injury [3]. | 0.74-0.97 (Stage 1-2 AKI post-abdominal surgery) [1] | Cardiac surgery, ICU, contrast nephropathy, sepsis [4] [2]. |

| IGFBP-7 • TIMP-2 [1] | Insulin-like growth factor-binding protein 7 • Tissue inhibitor of metalloproteinase-2 | Tubular stress markers; involved in cell cycle arrest [3]. | 0.66-0.80 (Stage 1-2 AKI post-abdominal surgery) [1] | Critical illness; predicts moderate/severe AKI within 12-24 hours [3]. |

| KIM-1 [1] [2] | Kidney Injury Molecule-1 | Proximal tubular injury marker; minimal expression in healthy state [2]. | 0.68 (Stage 1 AKI); not significant for Stage 2 [1]. | Distinguishes transient from persistent AKI; predicts long-term outcomes [2]. |

| CCL14 [3] | C-C Motif Chemokine Ligand 14 | Inflammatory marker; associated with monocyte recruitment and repair [3]. | N/A (Emerging prognostic marker) | Identifies patients at high risk for persistent AKI [3]. |

| DKK-3 [1] | Dickkopf-related protein 3 | Tubular stress marker [1]. | Not statistically significant in major abdominal surgery [1]. | An example of a biomarker whose utility may be context-dependent. |

Experimental Protocols for Biomarker Investigation

A standardized approach to sample handling and measurement is critical for generating reliable, reproducible data.

Sample Collection and Processing

Adhering to standardized protocols ensures biomarker integrity. The following workflow, based on a large prospective diagnostic study, outlines key steps [1].

Experimental workflow for urine biomarker analysis, from sample collection to storage. [1]

- Collection Timing: For surgical cohorts, a sample collected 4 hours post-operatively has been shown to provide clinically useful predictions [1]. In critical care or emergency settings, a sample upon admission or clinical contact is standard [4].

- Processing: Samples should be centrifuged promptly (e.g., 10 minutes at 1000 g) to remove cellular debris. The supernatant must then be aliquoted and frozen at -70°C or below to prevent biomarker degradation [1].

- Blinding: Laboratory personnel performing the biomarker assays should be blinded to clinical data and patient outcomes to minimize bias [1].

Analytical Measurement Techniques

Different biomarkers require specific, validated assay platforms.

- NGAL, KIM-1: Often measured using commercially available enzyme-linked immunosorbent assays (ELISA), such as the R&D Systems Quantikine Immunoassay [1].

- IGFBP-7 • TIMP-2: Typically measured using the Nephrocheck test (Astute Medical), which is approved for clinical use in some regions for risk stratification in critically ill patients [1] [3].

- Multiplex Platforms: For larger panels of inflammatory biomarkers (e.g., IL-18, TNF-α), multiplex bead-based immunoassays are efficient for simultaneous measurement from a single sample [5].

Advanced Applications and Analytical Approaches

- AKI Sub-phenotyping: Latent class analysis (LCA) and k-means clustering can identify distinct AKI sub-phenotypes from a panel of clinical and biomarker data. One study identified two sub-phenotypes, where "Class 2" was characterized by higher inflammatory markers and a 41% increased hazard for major adverse kidney events, independent of traditional AKI severity [5]. This allows for prognostic enrichment in clinical trials.

- Outcome Measures: Beyond diagnosing AKI, biomarkers should be evaluated against hard clinical outcomes. A standard composite endpoint is Major Adverse Kidney Events (MAKE), which includes death, dialysis, or a persistent significant decline in kidney function [3] [5].

- Statistical Validation: Always perform internal validation of predictive models. K-fold cross-validation (e.g., k=5) is a robust method to assess how the results of a statistical analysis will generalize to an independent data set [1].

Key Signaling Pathways in AKI Pathogenesis

Understanding the pathophysiology is key to interpreting biomarker data. The following diagram integrates macrophage-related signaling pathways implicated in AKI, as identified in the search results [6].

Key signaling pathways in AKI pathogenesis, highlighting macrophage polarization and cytoprotection. [6] [7]

- NF-κB Pathway: Activated by DAMPs and PAMPs (e.g., via TLR4), this is a primary driver of the pro-inflammatory M1 macrophage phenotype, exacerbating tissue injury [6].

- PI3K/AKT Pathway: This pathway can be activated by factors like AQP1 and promotes the anti-inflammatory M2 macrophage phenotype, which is associated with tissue repair and is a potential therapeutic target [6].

- AMPK/mTOR Pathway: Recent research indicates that activation of the Sigma-1 receptor can stimulate AMPK, which inhibits mTOR. This inhibition induces autophagy, a cellular repair and clearance process that provides cytoprotection in sepsis-induced AKI models [7].

Conclusion and Research Directions

The field is moving toward integrating multiple biomarkers to reflect the various phases of kidney injury—stress, damage, and repair. Future research should focus on:

- Validating biomarker-cutoffs in diverse populations and clinical settings [1] [2].

- Linking specific sub-phenotypes to targeted therapies in precision medicine trials [5].

- Demonstrating that biomarker-guided management directly improves patient-centered outcomes [4].

References

- 1. A prospective diagnostic study investigating urinary biomarkers of... [ccforum.biomedcentral.com]

- 2. Advances in the diagnosis of early biomarkers for acute kidney injury... [bmcnephrol.biomedcentral.com]

- 3. in acute kidney injury | Annals of Intensive Care | Full Text Biomarkers [annalsofintensivecare.springeropen.com]

- 4. for the Early Detection of Acute Kidney Injury - PMC Biomarkers [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Analysis of Blood and Urine Biomarkers to Identify Acute... [pmc.ncbi.nlm.nih.gov]

- 6. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 7. Sigma-1 receptor rescues autophagy through AMPK/mTOR signaling ... [dovepress.com]

Introduction to Administration Route Optimization

AKI-001 in cisplatin-induced nephrotoxicity models

AKI-001 Compound Profile

The table below summarizes the known characteristics of this compound from the searched literature.

| Property | Description |

|---|---|

| DrugBank ID | DB07266 [1] |

| Modality | Small Molecule [1] |

| Approval Status | Experimental (Not approved in US or other regions) [1] |

| Known Target | Aurora kinase A [1] |

| Chemical Formula | C₂₁H₂₄N₄O [1] |

| Molecular Weight | 348.4415 g/mol [1] |

| Mechanism of Action | Aurora kinase inhibitor [1] |

| Associated Conditions | Not Available [1] |

| Pharmacokinetic Data | Not Available (Absorption, Distribution, Metabolism, Excretion) [1] |

Established Models of Cisplatin-Induced Nephrotoxicity

Since protocols for this compound are unavailable, the following tables detail well-characterized mouse models of cisplatin-induced acute kidney injury (AKI) that can serve as a template for evaluating new compounds like this compound [2] [3] [4].

Table 1: Model Induction and Animal Considerations This table outlines the key parameters for initiating the cisplatin-AKI model.

| Parameter | Protocol Details |

|---|---|

| Animal Strains | C57BL/6, CD1, 129 S1/SVlmJ [3] [4] |

| Recommended Cisplatin Dose | • C57BL/6 mice: 20 mg/kg [4] • CD1 & 129 S1/SVlmJ mice: 10-20 mg/kg (20 mg/kg led to high mortality in 129 S1/SVlmJ strain) [3] | | Cisplatin Preparation | Dissolve in sterile 0.9% saline [3] | | Route of Administration | Single intraperitoneal (i.p.) injection [3] [4] | | AKI Definition | Serum Creatinine > 0.3 mg/dL and a 1.5-fold increase in BUN for two consecutive days [4] |

Table 2: Endpoint Analysis and Biomarkers This table lists the common methods used to assess kidney injury and function in the model.

| Analysis Type | Specific Measures & Biomarkers |

|---|

| Renal Function | • Serum Creatinine (SCr) [5] [3] [6] • Blood Urea Nitrogen (BUN) [5] [3] [4] | | Traditional Kidney Injury | • Creatinine Clearance (CrCl) [5] • Estimated Glomerular Filtration Rate (eGFR) [5] | | Novel Injury Biomarkers | • Urinary KIM-1 [5] • Urinary NGAL [5] [3] • Urinary Beta-2 Microglobulin (B2M) [5] | | Histopathology | Tubular injury scoring via H&E staining (scale: 0 [no injury] to 4 [>75% tubules affected]) [3] [6] [4] | | Inflammatory Markers | • Cytokines: IL-1β, CXCL1 [6] [4] • Pathway Analysis: NF-κB signaling [7] |

Experimental Workflow for Compound Evaluation

The diagram below outlines a logical workflow for evaluating a compound like this compound in a cisplatin-induced nephrotoxicity model. You can adapt this framework once specific protocols for this compound are developed.

Key Research Considerations for this compound

When designing studies for this compound, consider these factors that influence cisplatin-induced AKI:

- Mouse Strain Variability: Different strains show varying sensitivity to cisplatin. C57BL/6 mice are commonly used but may require a higher dose (e.g., 20 mg/kg) compared to others [4].

- Dosing Regimen: A single bolus injection is standard for acute AKI studies. To model progression to chronic kidney disease (CKD), a lower cisplatin dose followed by a high-phosphate diet has been used [3].

- Novel Biomarkers: Incorporate sensitive biomarkers like KIM-1 and NGAL alongside traditional markers like serum creatinine for earlier and more accurate injury detection [5].

- Inflammatory Pathways: Cisplatin injury involves complex immune responses. Key signaling pathways to investigate include NF-κB and PI3K, which are central to inflammation and macrophage polarization [7].

How to Proceed with this compound Research

To advance research on this compound for cisplatin-induced nephrotoxicity, I suggest the following steps:

- Contact Manufacturers: Since no manufacturer information was listed in the available data [1], searching for the patent holders or chemical suppliers of this compound (CAS 925218-37-7) may yield unpublished data or experimental protocols.

- Leverage Available Data: Use the chemical and target information (e.g., Aurora kinase A inhibition [1]) to hypothesize its potential role in cell cycle regulation during kidney repair post-injury.

- Adapt Established Models: The cisplatin models detailed here are robust and widely accepted [2] [3]. You can use them as a template, substituting this compound as the experimental intervention.

References

- 1. - AKI : Uses, Interactions, 001 of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. Mouse models and methods for studying human disease, acute kidney... [pubmed.ncbi.nlm.nih.gov]

- 3. as a Cisplatin of chronic kidney disease nephrotoxicity model [nature.com]

- 4. Time-course analysis of cisplatin in preclinical induced ... AKI models [translational-medicine.biomedcentral.com]

- 5. Understanding Cisplatin Pharmacokinetics and Toxicodynamics to... [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogen sulfide protects against cisplatin-induced experimental... [peerj.com]

- 7. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

Application Notes and Protocols: A Framework for Timing Therapeutic Interventions in Acute Kidney Injury (AKI)

Introduction: The Critical Importance of Timing in AKI Therapeutics

Acute Kidney Injury is a common clinical syndrome characterized by a rapid decrease in renal function, leading to the accumulation of waste products and imbalances in water, electrolytes, and acid-base homeostasis [1]. It affects 5.0–7.5% of all hospitalized patients and 50–60% of critically ill patients, representing a significant clinical challenge with high morbidity and mortality [2]. The timing of therapeutic intervention is a pivotal factor in determining clinical outcomes, as AKI progression involves distinct phases from initial insult to repair and recovery—or progression to chronic kidney disease. These guidelines synthesize current evidence on AKI biomarkers, signaling pathways, and pharmacological strategies to optimize intervention timing, providing a framework for developing therapeutics like AKI-001.

AKI Staging and Diagnostic Windows for Intervention

Established Diagnostic Criteria

The Kidney Disease: Improving Global Outcomes (KDIGO) criteria define AKI as meeting any of the following conditions [1]:

- Increase in serum creatinine (SCr) by ≥0.3 mg/dL (26.5 μmol/L) within 48 hours

- Increase in SCr to ≥1.5 times baseline within the prior 7 days

- Urine output <0.5 mL/kg/hour for 6 hours

While these functional markers are the clinical standard, they manifest later than structural kidney damage, creating a diagnostic gap that delays potential interventions.

Novel Biomarkers for Early Detection

Novel biomarkers detect cellular stress and damage before functional decline becomes evident, opening critical early intervention windows. The Acute Disease Quality Initiative Consensus Conference categorizes biomarkers into functional, damage, and stress markers [2].

Table 1: Novel AKI Biomarkers for Early Detection and Prognostication

| Biomarker | Type | Sample | Time of Increase After Injury | Clinical Context |

|---|---|---|---|---|

| TIMP-2*IGFBP7 | Stress | Urine | As early as 4 hours (typically within 12h) | Cardiac/non-cardiac surgery, ICU, ED patients |

| NGAL | Damage | Urine/Plasma | Rapid rise after ischemic/toxic damage | Sepsis, UTI, CKD; cardiac/non-cardiac surgery |

| KIM-1 | Damage | Urine | 12–24 hours | Hospitalized patients; ED; cardiac surgery |

| IL-18 | Damage | Urine | After proximal tubular damage | ICU/ED patients; inflammatory states |

| Cystatin C | Functional | Plasma | 12–24 hours | Cardiac surgery, liver transplantation |

| Proenkephalin A | Functional | Plasma | Varies | ICU patients, cardiac surgery |

These biomarkers enable a paradigm shift from treating established AKI to preventing its progression, particularly valuable in high-risk settings like cardiac surgery, sepsis, and critical illness [2].

Key Signaling Pathways as Therapeutic Targets

Understanding the molecular pathways active during AKI progression provides both therapeutic targets and pharmacodynamic markers for timing interventions.

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway regulates the critical switch between immune activation and inhibition during inflammation and mediates macrophage polarization to the M2 phenotype [3]. Research indicates that aquaporin 1 (AQP1) alleviates sepsis-induced AKI by activating PI3K, leading to macrophage polarization toward the protective M2 phenotype [3].

Figure 1: PI3K/AKT/mTOR Pathway in M2 Macrophage Polarization

AMPK/mTOR Pathway in Autophagy Regulation

Recent research has highlighted the role of the AMPK/mTOR signaling pathway in regulating autophagy during sepsis-induced AKI [4]. The sigma-1 receptor (σ-1R) has been identified as enhancing autophagy through this pathway, promoting the phosphorylation of AMPK and ULK1 while inhibiting mTOR, ultimately protecting renal tubular cells [4].

Figure 2: AMPK/mTOR Pathway in Autophagy Regulation

OPG/RANKL/RANK/TLR4 Pathway in SA-AKI

The OPG/RANKL/RANK/TLR4 pathway has been identified as a key mediator of inflammation in sepsis-associated AKI [5]. In experimental models, administration of recombinant RANKL attenuated the inflammatory response and kidney tissue damage, while anti-RANKL treatment exacerbated injury, suggesting this pathway as a promising therapeutic target [5].

Experimental Protocols for Evaluating AKI Therapeutics

Biomarker-Guided Efficacy Assessment

Objective: To evaluate drug efficacy using novel biomarkers in addition to traditional functional markers.

Materials:

- Animal model: Rodent model of AKI (e.g., ischemia-reperfusion, cisplatin-induced, or sepsis-induced)

- Sample collection: Blood, urine, and tissue samples at multiple time points

- Analytical methods: ELISA kits for TIMP-2, IGFBP7, NGAL, KIM-1; SCr and BUN assays

Procedure:

- Baseline measurements: Collect blood and urine before AKI induction

- Therapeutic administration: Administer test compound at predefined windows:

- Prevention: 1-2 hours before injury

- Early treatment: 2-4 hours after injury (coinciding with biomarker rise)

- Delayed treatment: 24 hours after injury (after SCr elevation)

- Serial sampling: Collect samples at 2, 6, 12, 24, 48, and 72 hours post-injury

- Tissue analysis: Harvest kidney tissue for histological examination and molecular analysis

Outcome Measures:

- Primary: Biomarker levels compared to placebo

- Secondary: SCr, BUN, histological damage scores, survival

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Renal Impairment

Objective: To characterize drug disposition in AKI and optimize dosing regimens.

Materials:

- Animal model: AKI model with varying severity

- Analytical method: Validated bioanalytical assay for test compound

- CRRT setup: If applicable, continuous renal replacement therapy apparatus

Procedure:

- Dose-ranging studies: Administer multiple dose levels in AKI models

- Intensive sampling: Collect serial blood samples over 24-72 hours

- CRRT studies: If applicable, evaluate extracorporeal drug removal

- Tissue distribution: Measure drug concentrations in kidney tissue

Analysis:

- Non-compartmental analysis to determine AUC, Cmax, t½, CL

- Population PK modeling to characterize sources of variability

- PK/PD linking to biomarker response or efficacy endpoints

Table 2: PK/PD Considerations for AKI Therapeutics Based on CRRT Studies

| Parameter | Normal Function | AKI without CRRT | AKI with CRRT | Implications for Dosing |

|---|---|---|---|---|

| Volume of Distribution | Normal | Increased in sepsis due to capillary leak | Variable | May require higher loading dose |

| Clearance | Normal | Reduced (dependent on renal/hepatic elimination) | Extracorporeal clearance added | Maintenance dose adjustment needed |

| Protein Binding | Normal | May be altered | May affect CRRT removal | Monitor free drug concentrations |

| Half-life | Normal | Prolonged | Variable (may be shortened) | Dosing interval adjustment |

Macrophage Polarization Assay

Objective: To evaluate compound effects on macrophage phenotype switching.

Materials:

- Cell culture: Primary macrophages or RAW 264.7 cell line

- Polarization agents: LPS/IFN-γ for M1, IL-4/IL-13 for M2 polarization

- Analysis methods: Flow cytometry, qPCR, ELISA

Procedure:

- Cell culture and differentiation: Differentiate monocytes to macrophages

- Compound treatment: Add test compound at different polarization stages

- Phenotype characterization:

- M1 markers: iNOS, CD86, TNF-α, IL-6

- M2 markers: CD206, Arg1, IL-10, TGF-β

- Functional assays: Phagocytosis, microbial killing

Biomarker-Guided Treatment Protocol

Based on current evidence, therapeutic interventions in AKI should be stratified by biomarker profiles and clinical context.

Figure 3: Biomarker-Guided Therapeutic Decision Protocol

Clinical Application:

- High-risk identification: TIMP-2•IGFBP7 > 0.3 indicates high risk for progression to moderate/severe AKI

- Therapeutic window: Interventions should be initiated within 12-24 hours of biomarker elevation

- Response assessment: Repeat biomarkers 24-48 hours post-treatment to guide continuation

Conclusion

The evolving landscape of AKI biomarkers and mechanistic understanding of signaling pathways creates unprecedented opportunities for well-timed therapeutic interventions. Success in AKI drug development requires:

- Stratification by biomarker profiles rather than functional criteria alone

- Leveraging multiple therapeutic windows from prevention to treatment

- PK/PD modeling in AKI populations to optimize dosing

- Combining functional and structural endpoints in clinical trials

Future AKI therapeutics like this compound should integrate these principles to achieve precision timing, moving beyond the current paradigm of late intervention toward prevention and early targeted treatment.

References

- 1. Acute kidney injury<!-- ... - -->Knowledge<!-- --> @ AMBOSS [amboss.com]

- 2. Acute Kidney Injury: Biomarker-Guided Diagnosis and Management... [pmc.ncbi.nlm.nih.gov]

- 3. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 4. Sigma-1 receptor rescues autophagy through AMPK/mTOR signaling ... [dovepress.com]

- 5. Role of OPG/RANKL/RANK/TLR4 signaling in... pathway [bmcnephrol.biomedcentral.com]

AKI-001 delivery systems for renal targeting

Drug Profile: AKI-001

The table below summarizes the key characteristics of this compound, the candidate drug for our renal-targeting delivery system.

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Modality | Small Molecule [1] |

| Molecular Weight | 348.44 g/mol [2] |

| Chemical Formula | C({21})H({24})N(_{4})O [2] |

| Mechanism of Action | Potent Aurora kinase inhibitor (targets both Aurora A and Aurora B) [2] |

| Cellular Potency (IC(_{50})) | < 100 nM [2] |

| Approval Status | Experimental [1] |

Renal-Targeting Strategies for Nanocarriers

A primary challenge is ensuring the drug accumulates effectively in the kidneys. The following table outlines key targeting strategies supported by recent research, which can be applied to an this compound delivery system.

| Strategy | Mechanism | Example Approach | Key Outcome |

|---|---|---|---|

| Passive Targeting (Size) | Leverages the increased permeability of the Glomerular Filtration Barrier (GFB) in diseased states [3]. | Design nanoparticles with a hydrodynamic diameter < 100 nm [3]. | Selective accumulation in injured kidneys and localization in renal tubular epithelial cells [3]. |

| Active Targeting (Ligands) | Uses ligands that bind to receptors upregulated on injured kidney cells [3]. | Conjugate nanocarriers with anti-CD44 antibodies [3] or coat them with injured renal cell membranes [4]. | Enhanced specific biodistribution to renal tubules, relieving oxidative stress damage [3] [4]. |

| Stimuli-Responsive Release | The drug is released in response to the unique microenvironment of the injured kidney, such as high levels of Reactive Oxygen Species (ROS) [3]. | Formulate nanoparticles that disintegrate in the acidic lesion environment or use ROS-sensitive linkers [3]. | Rapid drug release at the renal target site, leading to a relief of AKI [3]. |

| Improving Drug Properties | Enhances the water solubility and stability of poorly soluble drugs like many kinase inhibitors [3]. | Encapsulate the drug in polymeric nanoparticles (e.g., PLGA) or liposomes [3]. | Improved bioavailability and prolonged drug action, reducing the required dosage and potential off-target effects [3]. |

Proposed Experimental Workflow

The following diagram and protocol outline a logical workflow for the development and evaluation of a renal-targeted this compound delivery system.

Diagram Title: this compound Nanoformulation Development Workflow

Protocol 1: Preparation of a Targeted this compound Nanocarrier

This protocol is adapted from methods used for similar renal-targeted agents [4].

- Objective: To prepare a stable, renal-targeted nanocarrier loaded with this compound.

- Materials:

- This compound (TargetMol, Cat No. T68332) [2]

- PLGA (50:50) (e.g., RHAWN)

- Ethyl acetate

- Polyvinyl alcohol (PVA) solution (2% w/v)

- Aqueous buffer (PBS, pH 7.4)

- Sonication probe (e.g., 26W power)

- Method:

- Dissolve 100 mg of PLGA in 5 mL of ethyl acetate.

- Dissolve this compound (e.g., 5-10 mg) in 1 mL of a suitable solvent (e.g., DMSO) and then emulsify it into the PLGA solution.

- Pour the organic phase mixture gradually into 20 mL of a 2% PVA solution under vigorous stirring to form a coarse emulsion.

- Sonicate the emulsion using a probe sonicator on ice (e.g., 26W for 2-3 minutes, with pulse cycles) to form a fine nanoemulsion.

- Stir the nanoemulsion overnight at room temperature to allow the organic solvent to evaporate and the nanoparticles to harden.

- Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 × g for 30 minutes) to collect the pellet. Wash the pellet with water to remove residual PVA and free drug.

- Re-suspend the final nanoparticle pellet in PBS or lyophilize for long-term storage.

- Characterization:

- Particle Size and Zeta Potential: Use dynamic light scattering (DLS). Target a hydrodynamic diameter of < 100 nm for renal targeting [3].

- Drug Loading and Encapsulation Efficiency: Determine by HPLC-UV/Vis after dissolving a known amount of nanoparticles in acetonitrile. Calculate Encapsulation Efficiency (EE%) = (Mass of drug in nanoparticles / Total mass of drug used) × 100.

Protocol 2: Evaluating Targeting and Efficacy in an AKI Model

- Objective: To assess the renal accumulation and therapeutic effect of the this compound nanocarrier in a murine model of AKI.

- Animal Model: Mouse model of Ischemia-Reperfusion Injury (IRI)-induced AKI [3].

- Dosing Groups: (n=6-8 per group)

- Group 1: Sham operation + Vehicle

- Group 2: IRI-AKI + Vehicle

- Group 3: IRI-AKI + Free this compound (equivalent dose)

- Group 4: IRI-AKI + this compound Nanocarrier (equivalent dose)

- Administration: Administer a single intravenous dose via the tail vein immediately after reperfusion. For this compound, a previously reported oral dose of 5 mg/kg QD can be used as a reference for dose conversion to IV [2].

- Biodistribution Analysis (48 hours post-dose):

- Euthanize animals and collect major organs (kidneys, liver, spleen, heart, lungs).

- Homogenize kidney tissue and extract this compound. Quantify drug concentration using LC-MS/MS.

- Calculate the Drug Targeting Index (DTI) = (AUCkidney / AUCplasma)Nanocarrier / (AUCkidney / AUCplasma)Free Drug.

- Efficacy Endpoints (Day 3-5):

- Renal Function: Measure Serum Creatinine (Cr) and Blood Urea Nitrogen (BUN) levels using commercial kits. Expect a significant reduction in the nanocarrier group compared to free drug and vehicle groups [3].

- Histopathological Analysis: Score kidney sections (H&E staining) for tubular necrosis, cast formation, and tubular dilation [3] [4].

Analytical Methods & Data Presentation

The table below summarizes the key analytical techniques required for characterizing the nanocarrier and evaluating its biological performance.

| Analysis Type | Method | Key Parameters to Measure |

|---|---|---|

| Physicochemical Characterization | Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) |

| Zeta Potential Measurement | Surface charge (mV) | |

| Transmission Electron Microscopy (TEM) | Nanoparticle morphology and size confirmation [4] | |

| UV-Vis Spectrophotometry / HPLC | Drug loading capacity, encapsulation efficiency, release kinetics [4] | |

| In Vitro & In Vivo Evaluation | Cell-based Viability Assay (e.g., CCK-8) | IC50 in renal cell lines [2] |

| Fluorescence Imaging / Photoacoustic Imaging | Biodistribution and renal accumulation (if using a fluorescent probe like ICG) [4] | |

| Clinical Chemistry Analyzers | Serum Creatinine (Cr), Blood Urea Nitrogen (BUN) [3] [4] | |

| Histology & Immunohistochemistry | Tubular damage scores, inflammatory markers (e.g., TNF-α, MCP-1) [4] |

Critical Considerations and Notes

- Ligand Conjugation: For active targeting (e.g., with an anti-CD44 antibody [3]), the conjugation chemistry must be optimized to ensure ligand orientation and activity are preserved. This will require additional characterization like SDS-PAGE or surface plasmon resonance.

- Stability: The physical and chemical stability of the formulated nanocarrier must be assessed under storage conditions (4°C and -20°C) over several weeks.

- Safety: A preliminary toxicological assessment is crucial. This includes monitoring body weight, organ weight, and serum markers of liver and kidney function in treated animals.

References

- 1. - AKI : Uses, Interactions, Mechanism of Action | DrugBank Online 001 [go.drugbank.com]

- 2. - AKI | TargetMol 001 [targetmol.com]

- 3. Recent advances in nanotherapeutics for the treatment and prevention... [pmc.ncbi.nlm.nih.gov]

- 4. Injured renal cell membrane encapsulated ICG/CORM-401 for... [jnanobiotechnology.biomedcentral.com]

Current Research Landscape and Pathophysiology of CSA-AKI

References

- 1. Diagnosis, pathophysiology and preventive strategies for cardiac ... [eurjmedres.biomedcentral.com]

- 2. is a common and serious complication of AKI that has... cardiac surgery [journals.lww.com]

- 3. Frontiers | Cardiac - surgery ... associated acute kidney injury [frontiersin.org]

- 4. - Cardiac : An Updated... Surgery Associated Acute Kidney Injury [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of acute care bundle on kidney outcomes in... injury kidney [bmcnephrol.biomedcentral.com]

- 6. on CKD: heightened injury, suppressed repair, and the underlying... AKI [pmc.ncbi.nlm.nih.gov]

AKI-001 biomarker monitoring during treatment

Biomarkers for AKI Monitoring and Prognosis

The table below summarizes key novel AKI biomarkers, their biological functions, and their clinical utility, which goes beyond the limitations of traditional markers like serum creatinine [1] [2].

| Biomarker Category | Specific Biomarkers | Primary Biological Function/Role | Clinical Utility in AKI |

|---|---|---|---|

| Tubular Injury | NGAL, KIM-1, NAG, L-FABP [1] | Rapidly upregulated in proximal tubules in response to damage; NGAL also involved in iron transport and bacterial defense [1]. | Early detection of structural damage, often 24-48 hours before serum creatinine rises; distinguishes subclinical AKI [1] [2]. |

| Inflammation & Repair | IL-18, MCP-1, Osteopontin, CCL14 [1] | Mediate inflammatory response and subsequent tissue repair processes; IL-18 is a pro-inflammatory cytokine [1]. | Predicts progression to severe AKI; CCL14 is specifically associated with persistent AKI [1]. |

| Cell Cycle Arrest | TIMP-2, IGFBP-7 [1] | Inducers of G1 cell cycle arrest in tubular cells, reflecting cellular stress [1]. | High negative predictive value for excluding severe AKI; assesses tubular stress state [1]. |

| Filtration Markers | Cystatin C (CysC), Proenkephalin (PenKid) [1] [2] | CysC is produced at a constant rate and freely filtered, making it a more sensitive GFR marker than creatinine [2]. | Identifies early GFR decline; CysC can signal injury before creatinine change, detecting subclinical AKI [2]. |

| Oxidative Stress | Superoxide Dismutase 1 (SOD1) [1] | Key enzyme in the antioxidant defense system, neutralizing superoxide radicals [1]. | Provides information on oxidative stress involvement in AKI pathogenesis [1]. |

Analytical Methodologies for Biomarker Validation

Validating biomarkers requires robust analytical methods. The table below compares common proteomic platforms used in biomarker studies.

| Platform/Assay | Principle | Throughput | Key Considerations |

|---|---|---|---|

| Immunoassays (e.g., ELISA, MSD) [3] | Antibody-antigen binding with enzymatic (e.g., HRP, AP) signal generation [3] [4]. | Low to medium (typically < 50 proteins) [3]. | Gold standard for targeted quantification; limited multiplexing; antibody availability can be a constraint [3]. |

| Aptamer-based Assays (e.g., SomaScan) [3] | Protein binding by modified DNA aptamers (SOMAmers) [3]. | Very high (can measure > 7,000 proteins) [3]. | Excellent for unbiased discovery; provides relative quantification; correlation with immunoassays can vary [3]. |

| Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) [5] | Mass spectrometry-based absolute quantification using stable isotope-labeled internal standards [5]. | Medium (targeted, typically tens of proteins) [5]. | High specificity and precision; requires expertise; allows for absolute quantification without antibodies [5]. |

Detailed Experimental Protocol: Chromogenic Western Blotting

Chromogenic Western Blotting is a accessible and effective technique for detecting specific antigen-antibody complexes through a visible color change [4]. The following diagram outlines the core workflow.

Key Reagents and Optimization Steps

- Sample Preparation & Gel Electrophoresis: Prepare protein samples by lysing cells or tissues and accurately quantifying protein concentration. Load equal amounts of protein onto a polyacrylamide gel for separation by molecular weight [4].

- Membrane Selection: The choice of membrane impacts sensitivity.

- PVDF Membranes: Offer higher protein binding capacity and are better for reprobing.

- Nitrocellulose Membranes: Often valued for lower background noise, especially for small proteins, but can be more fragile [4].

- Antibody Incubation & Blocking: Incubate the membrane with a primary antibody specific to your target protein. Follow with a wash step and then incubate with an enzyme-conjugated secondary antibody. Use a high-quality blocking buffer (e.g., BSA or non-fat milk) and optimize antibody concentrations to minimize non-specific binding and high background [4].

- Chromogenic Substrate Selection: Choose a substrate based on the enzyme conjugated to your secondary antibody and your detection needs. Common substrates are listed below [4] [6].

| Enzyme | Chromogenic Substrate | Color Output | Notes |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | 3,3'-Diaminobenzidine (DAB) [4] [6] | Insoluble brown precipitate [4] [6] | Common, robust; suitable for sequential detection on same blot [4]. |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) [4] [6] | Blue product [4] [6] | High sensitivity and color purity; can be used for spectrophotometry [4]. |

| Alkaline Phosphatase (AP) | BCIP / NBT [4] [6] | Black-purple precipitate [4] [6] | High contrast; stable and reusable substrate solution reported [4]. |

Protocol for Biomarker Validation using SRM-MS

For absolute quantification, Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) is a powerful technique. The following diagram illustrates a rigorous experimental design for biomarker validation, accounting for technical variability [5].

Key Steps for Robust Validation

- Experimental Design: Incorporate technical replicates at multiple levels (e.g., multiple digestions per sample, multiple injections per vial) and randomize sample reading order across multiple days to account for technical variability [5].

- Internal Standards & Quality Control: Use stable isotope-labeled (AQUA) peptides as internal standards added before SRM analysis to correct for instrument variability. Include daily quality control (QC) samples to estimate and correct for factors like digestion yield [5].

- Data Processing & Statistical Analysis: Process raw SRM data using specialized algorithms. A Bayesian Hierarchical Algorithm (BHI) can model the entire acquisition chain, using QC and AQUA data to simultaneously estimate protein concentration and technical parameters, potentially improving accuracy [5]. Perform Variance Component Analysis on the results to distinguish biological signal (e.g., from serial dilution) from technical noise, which is critical for assessing assay precision [5].

Important Considerations for Implementation

- Integrated Diagnostic Approach: An ideal biomarker should not necessarily replace serum creatinine but provide additional value. The future of AKI diagnosis lies in combining functional markers (creatinine, urine output) with novel damage markers (NGAL, KIM-1) to better characterize the phenotype and stage of kidney injury [1] [2].

- Context-Dependent Biomarker Performance: Be aware that biomarker levels can be influenced by comorbidities. For example, NGAL levels can also be elevated in systemic inflammation and chronic diseases, which may limit its specificity in critically ill patients [1].

- Platform Correlation: When translating biomarker discoveries from high-throughput aptamer-based platforms to targeted immunoassays, be cautious. The correlation between platforms can be heterogeneous (median Spearman correlation ~0.54), and biomarker-disease associations may not always be consistent [3].

I hope these detailed application notes and protocols provide a solid foundation for your work in AKI biomarker monitoring. This field is rapidly evolving, and these tools can help in developing more precise diagnostic and therapeutic strategies.

Reference List

- Advances in the diagnosis of early biomarkers for acute kidney injury... (2025). PMC. [1]

- Comparison of proteomic methods in evaluating biomarker - AKI ... (2025). PMC. [3]

- Major signaling and key mediators of macrophages in acute... pathways (2021). Molecular Medicine Reports. [7]

- Shapes | Node Graphviz. Graphviz Documentation. [8]

- The role of chromogenic detection in western blotting (2024). Abcam. [4]

- Variance component analysis to assess protein quantification in... (2018). BMC Bioinformatics. [5]

- BK Polyomavirus and acute kidney injury in transplant recipients... (2025). Virology Journal. [9]

- Chromogenic Substrates Overview (2023). GoldBio. [6]

- Advances in the study of subclinical AKI biomarkers (2022). Frontiers in Physiology. [2]

- Network-Based Expression Analyses and Experimental... (2021). Frontiers in Molecular Biosciences. [10]

References

- 1. Advances in the diagnosis of early biomarkers for acute kidney injury... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in the study of subclinical AKI biomarkers [frontiersin.org]

- 3. Comparison of proteomic methods in evaluating biomarker - AKI ... [pmc.ncbi.nlm.nih.gov]

- 4. detection in western blotting | Abcam Chromogenic [abcam.com]

- 5. Variance component analysis to assess protein quantification in... [bmcbioinformatics.biomedcentral.com]

- 6. goldbio.com/articles/article/ Chromogenic - Substrates -Overview [goldbio.com]

- 7. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 8. Shapes | Node Graphviz [graphviz.org]

- 9. BK Polyomavirus and acute kidney injury in transplant recipients... [virologyj.biomedcentral.com]

- 10. Frontiers | Network-Based Expression Analyses and Experimental... [frontiersin.org]

Epidemiology & Risk Stratification in Critically Ill AKI Patients

Understanding the patient population is the first step in designing any clinical study. The tables below summarize recent data on AKI incidence, outcomes, and risk factors.

Table 1: AKI Incidence and Outcomes in Recent Cohort Studies

| Study Population | AKI Incidence | Key Findings | Mortality in AKI Patients | Citation |

|---|---|---|---|---|

| Nonsurgical Critically Ill (Jordan) | 42.8% (196/457) | Pulmonary diseases (34.5%) and sepsis (20.4%) were primary admission causes for AKI patients. | AKI was associated with a higher mortality rate during MICU stay (AOR: 2.44). | [1] |

| Population-based ICU Cohort (Korea) | Increased from 7.4% (2008) to 8.3% (2015) | In-hospital mortality significantly decreased from 39.1% to 37.2% over the same period. | Higher mortality, ICU stay, and cost vs. non-AKI patients. | [2] |

Table 2: Identified Risk Factors for AKI and Mortality in Critically Ill Patients

| Risk Factor | Association with AKI/Mortality | Adjusted Odds Ratio (AOR) | Citation |

|---|---|---|---|

| Older Age | Increased Mortality | 1.04 (per year increase) | [1] |

| Vasopressor Use | Increased Mortality | 4.25 | [1] |

| Ventilator Use | Increased Mortality | 2.19 | [1] |

| Diuretics (Pre-admission) | Increased Mortality | 2.12 | [1] |

| Statins (Pre-admission) | Reduced Mortality | 0.42 | [1] |

Advanced Biomarkers for Early Detection & Prognosis

Moving beyond traditional markers like serum creatinine, novel biomarkers allow for earlier detection and risk stratification. The product of tissue inhibitor of metalloproteinases-2 (TIMP-2) and insulin-like growth factor-binding protein 7 (IGFBP7) has been particularly well-validated.

Table 3: Novel AKI Biomarkers and Their Clinical Utility

| Biomarker | Function/Role | Performance & Utility | Citation |

|---|---|---|---|

| [TIMP-2]•[IGFBP7] | Inducers of G1 cell cycle arrest in tubular cells; indicates cellular stress. | AUC of 0.80 for predicting moderate-severe AKI within 12 hrs; superior to previous markers (NGAL, KIM-1, etc.). FDA-approved for AKI risk assessment. | [3] [4] |

| NGAL | Synthesized in distal tubules; upregulated early after injury. | Predicts AKI 1-3 days before serum creatinine rise; performance can be affected by systemic inflammation. | [4] |

| KIM-1 | Transmembrane protein shed from proximal tubule cells after injury. | Useful for differentiating AKI from chronic kidney disease (CKD) and predicting adverse outcomes. | [4] |

Experimental Protocol: Validating Novel Biomarkers

This protocol can be adapted for measuring [TIMP-2]•[IGFBP7] in a clinical trial setting [3].

- Patient Population: Critically ill adults admitted to the ICU without evidence of moderate-severe AKI (KDIGO stage 2-3) at enrollment.

- Sample Collection: Collect urine samples at enrollment (within 24 hours of ICU admission) and store at ≤-70°C.

- Biomarker Measurement: Use the clinically approved NephroCheck Test (Astute Medical) or equivalent ELISA kits (e.g., from R&D Systems for TIMP-2 and Millipore for IGFBP7).

- Endpoint: The primary endpoint is the development of moderate or severe AKI (KDIGO stage 2 or 3) within 12 hours of sample collection.

- Statistical Analysis: Assess predictive accuracy by calculating the Area Under the Receiver Operating Characteristics Curve (AUC).

Molecular Pathways & Macrophage Phenotyping in AKI

Targeting specific molecular pathways and immune cells, such as macrophages, represents a promising therapeutic strategy. The following diagram illustrates a key signaling pathway involved in AKI progression and transition to chronic kidney disease (CKD).

Diagram 1: mTOR/p70S6K Signaling in AKI-to-CKD Transition. This pathway shows how ischemic injury activates mTOR/p70S6K signaling, leading to Fibrillin-1 expression and subsequent renal fibrosis and inflammation. Inhibition of this pathway by rapamycin can alleviate these effects, demonstrating a potential therapeutic target [5].

Another key pathway involves macrophage polarization, which plays a complex role in kidney injury and repair.

Diagram 2: Key Signaling Pathways in Macrophage Polarization. This diagram outlines how different stimuli during AKI promote macrophage polarization toward pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, influencing disease progression and repair. Therapeutics can target these pathways to promote a reparative environment [6].

Innovative Clinical Trial Designs for AKI

To overcome past failures in AKI trials, the field is moving toward more efficient and informative designs.

| Trial Design | Key Features | Advantages for AKI Research | Citation |

|---|---|---|---|

| Pragmatic Trials | Broad eligibility, interventions embedded in routine care, simple patient-centered outcomes. | Enrolls large, representative populations to detect small but clinically meaningful effects. | [7] [8] |

| Platform Trials | Single master protocol to evaluate multiple interventions simultaneously against a common control. | Increases efficiency, uses one infrastructure to answer several questions; ideal for repurposing drugs. | [7] |

| Cluster-Randomized Trials | Randomization of groups (e.g., ICUs, hospitals) rather than individual patients. | Reduces contamination; ideal for testing protocols, educational interventions, or system-level changes. | [7] |

| Bayesian Analysis | Uses existing evidence to inform trial analysis and interprets results in terms of probability of benefit. | Can provide more nuanced interpretations and potentially require smaller sample sizes. | [7] [8] |

Experimental Workflow: Implementing a Pragmatic AKI Trial

The following diagram visualizes the workflow for a pragmatic trial, which is highly suitable for testing interventions in a broad, critically ill AKI population.

Diagram 3: Workflow for a Pragmatic Clinical Trial in AKI. This chart outlines the key steps in designing and implementing a pragmatic trial, focusing on broad enrollment and real-world effectiveness [7].

A Roadmap for Future "AKI-001" Studies

To guide the development of a specific agent like this compound, the following integrated approach is recommended:

- Leverage Novel Biomarkers: Incorporate [TIMP-2]•[IGFBP7] for early patient identification and enrichment in clinical trials, ensuring enrollment of patients with true cellular injury [3] [4].

- Target Specific Pathobiology: If this compound has a known mechanism, focus on patient subgroups or phenotypes most likely to benefit (e.g., those with dominant inflammatory or fibrotic pathways) [6] [5].

- Adopt Innovative Trial Designs: Utilize pragmatic, platform, or adaptive trial designs to enhance efficiency, generalizability, and the ability to detect a meaningful treatment effect in a complex syndrome like AKI [7] [8].

References

- 1. Prevalence and Mortality Rates of Acute among... Kidney Injury [pmc.ncbi.nlm.nih.gov]

- 2. Changes in acute epidemiology in kidney patients... injury critically ill [annalsofintensivecare.springeropen.com]

- 3. Discovery and validation of cell cycle arrest biomarkers in human... [ccforum.biomedcentral.com]

- 4. The efficacy of novel biomarkers for the early detection and... [pmc.ncbi.nlm.nih.gov]

- 5. mTOR/p70S6K signaling promotes... | CoLab pathway [colab.ws]

- 6. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 7. Optimizing the Design and Analysis of Future AKI - PMC Trials [pmc.ncbi.nlm.nih.gov]

- 8. Journal of the American Society of Nephrology [journals.lww.com]

Understanding the Compound & Solubility Challenges

The table below summarizes the key properties of AKI-001 that are relevant to formulation work.

Table 1: Key Identifiers of this compound

| Property | Description |

|---|---|

| Molecular Weight | 348.44 g/mol [1] |

| Chemical Formula | C₂₁H₂₄N₄O [2] [1] |

| CAS Number | 925218-37-7 [2] [1] |

| Description | Potent Aurora Kinase Inhibitor [1] [3] |

| BCS Classification (Predicted) | Class II (Low Solubility, High Permeability) [4] |

A key challenge for low-solubility compounds is that they cannot be simply converted into standard oral or intravenous dosage forms, as their limited dissolution in aqueous environments leads to low bioavailability and a limited therapeutic effect [4].

Techniques to Overcome Solubility Challenges

Here are established techniques to improve the dissolution rate and bioavailability of poorly soluble compounds like this compound.

Table 2: Common Formulation Techniques for Solubility Enhancement

| Technique | Mechanism of Action | Potential Dosage Forms |

|---|---|---|

| Amorphous Solid Dispersions | Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility compared to its crystalline form. [4] | Tablets, Capsules |

| Cyclodextrin Complexation | The hydrophobic inner pocket of cyclodextrin molecules forms an inclusion complex with the API, shielding its hydrophobic parts. The hydrophilic outer surface makes the entire complex water-soluble. [4] | Oral solutions, Injectables |

| Nanosuspensions | Reduces API particle size to the nanoscale (typically 100-1000 nm), dramatically increasing the surface area-to-volume ratio and enhancing interaction with water. [4] | Oral liquids, Capsules, Tablets, Injectables, Aerosols |

The following diagram illustrates the experimental workflow for developing a nanosuspension, a nearly universal approach for insoluble molecules.

Frequently Asked Questions (FAQs) for Researchers

Q1: We only have a small amount of this compound for initial studies. Which technique should we try first? A1: Nanomilling is an excellent starting point, as formulation work can begin with only a small amount of the API. It is considered a nearly universal approach for insoluble molecules and is a robust, scalable process. [4]

Q2: Our nanosuspension is unstable, and the particles are aggregating. What could be the cause? A2: Particle aggregation is a common challenge. Without proper stabilization, nanomilled APIs tend to agglomerate or increase in size over time via Ostwald Ripening. The solution is an iterative process of stabilizer selection, which relies on pre-formulation data and experience with stabilizer properties. [4]

Q3: What pre-formulation data is critical for selecting the right technique? A3: Understanding the thermal and light stability of your API is crucial. For instance, if this compound is not thermally stable, techniques like hot melt extrusion should be avoided. If it is light-sensitive, amber lighting must be used during processing and packaging. [4]

Q4: Our molecule is highly lipophilic. Are there any techniques that can help? A4: Yes, cyclodextrin complexation is particularly well-suited for encapsulating lipophilic molecules. The technique shields the hydrophobic functionality of the API, resulting in a complex that is water-soluble. [4]

I hope this technical guide provides a solid foundation for your work with this compound. The field of solubility enhancement is advanced, and with a systematic approach, these challenges can be successfully overcome.

References

- 1. - AKI | TargetMol 001 [targetmol.com]

- 2. - AKI : Uses, Interactions, Mechanism of Action | DrugBank Online 001 [go.drugbank.com]

- 3. A pentacyclic aurora kinase inhibitor ( AKI - 001 ) with high in vivo... [pubmed.ncbi.nlm.nih.gov]

- 4. Overcoming Solubility ... | Agno Pharmaceuticals Challenges [agnopharma.com]

FAQ & Troubleshooting Guide Framework for Nephrotoxicity Risk Reduction

Here is a question-and-answer framework designed for researchers, which you can adapt once the specific data for AKI-001 is obtained.

| Category | Common Issues & Questions | Technical Guidance & Troubleshooting |

|---|

| Mechanism of Action | What is the proposed mechanism for this compound? | Based on general research, nephroprotective agents often work through: • Antioxidant pathways: Reducing oxidative stress, a common mechanism of drug-induced nephrotoxicity [1]. • Anti-inflammatory effects: Modulating key signaling pathways like NF-κB to control production of pro-inflammatory cytokines [2] [3] [4]. • Macrophage polarization: Promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, potentially via the PI3K signaling pathway [2] [3]. | | Experimental Design | Why are my in vivo results not showing expected nephroprotection? | • Verify the AKI model: Ensure your experimental model (e.g., cisplatin-induced, ischemia/reperfusion) is appropriate for the claimed mechanism [1] [2]. • Dose optimization: The therapeutic window may be narrow. Re-examine your dosing protocol and timing relative to injury induction [5]. • Control groups: Confirm proper controls are in place (e.g., vehicle, positive control). | | Data Interpretation | Which biomarkers should I use to confirm efficacy? | Move beyond traditional markers. Incorporate novel biomarkers for early and specific detection of kidney injury [6] [7].

Promising Biomarkers include: • Functional: Cystatin C (CysC) [6] • Tubular Injury: NGAL, KIM-1 [6] [7] • Inflammatory: IL-18 [7] [4] • Cell Cycle Arrest: [TIMP-2]•[IGFBP7] [7] | | Protocol Optimization | How can I improve the reproducibility of my assays? | • Cell-based assays: Validate functional assays (e.g., cytokine release, calcium flux, autophagy) using standardized protocols to ensure robustness and reproducibility [8]. • Model characterization: Fully characterize the baseline kinetics of kidney injury in your chosen animal model before testing the intervention. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments relevant to assessing nephroprotective properties, which can be tailored for this compound.

Protocol 1: Assessing Impact on Macrophage Polarization In Vitro

Objective: To determine if this compound influences the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [2] [3].

- Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7). Culture cells in standard media.

- Stimulation and Treatment:

- M1 Polarization Group: Stimulate cells with LPS (e.g., 100 ng/mL) and IFN-γ.

- This compound Treatment Groups: Co-treat LPS/IFN-γ stimulated cells with a range of this compound concentrations.

- Control Group: untreated cells.

- Incubation: Incubate for 24-48 hours.

- Analysis:

- qPCR: Measure expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10).

- Flow Cytometry: Surface staining for M1 (e.g., CD86) and M2 (e.g., CD206) markers.

- ELISA: Quantify secretion of phenotype-specific cytokines (e.g., TNF-α for M1; IL-10 for M2) in the supernatant.

Protocol 2: Evaluating Nephroprotection in a Cisplatin-Induced AKI Mouse Model

Objective: To evaluate the efficacy of this compound in preventing or mitigating drug-induced AKI in vivo [1] [5].

- Animal Model:

- Use 8-10 week old C57BL/6 mice.

- Induce AKI via a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).

- Dosing Protocol:

- Prophylactic Group: Administer this compound (dose TBD) before cisplatin injection.

- Therapeutic Group: Administer this compound after cisplatin injection.

- Vehicle Control Group: Administer placebo to cisplatin-injected mice.

- Healthy Control Group: No cisplatin or treatment.

- Sample Collection: At 72 hours post-cisplatin, collect blood and kidney tissue.

- Endpoint Analysis:

- Renal Function: Measure Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).

- Tubular Injury: Perform histology (H&E staining) on kidney sections for injury scoring.

- Biomarkers: Analyze kidney tissue homogenate or urine for novel biomarkers like NGAL and KIM-1 [7].

Key Signaling Pathways in Nephroprotection

The following diagrams illustrate major signaling pathways involved in kidney injury and repair, which are relevant targets for nephroprotective agents. The interactions of this compound within these pathways would need to be determined experimentally.

References

- 1. Drug-Induced Acute Kidney Injury: Mechanisms , Biomarkers, and... [pubmed.ncbi.nlm.nih.gov]

- 2. Major signaling and key mediators of macrophages in acute... pathways [spandidos-publications.com]

- 3. Major signaling and key mediators of macrophages in acute... pathways [pmc.ncbi.nlm.nih.gov]